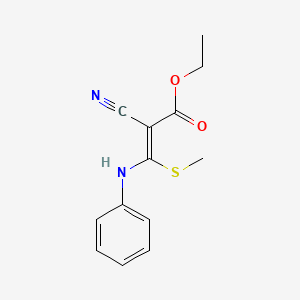

ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate

Description

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a methylsulfanyl group, and a phenylamino group attached to a prop-2-enoate backbone

Properties

IUPAC Name |

ethyl (Z)-3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJJUZCQEIWUAO-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/NC1=CC=CC=C1)\SC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with methylsulfanylbenzene and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ethyl 2-cyano-3-(sulfinylmethyl)-3-(phenylamino)prop-2-enoate.

Reduction: Formation of ethyl 2-amino-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate can be compared with similar compounds such as:

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)propanoate: Lacks the double bond in the prop-2-enoate backbone, resulting in different reactivity.

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)but-2-enoate: Contains an additional carbon in the backbone, affecting its steric and electronic properties.

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-ynate: Features a triple bond, leading to distinct chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

Ethyl 2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate, a compound with the IUPAC name ethyl (E)-2-cyano-3-(methylthio)-3-(phenylamino)prop-2-enoate, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound features a cyano group (), a methylthio group (), and a phenylamino group (), contributing to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate amines and methyl sulfide under controlled conditions. This method allows for the introduction of the functional groups necessary for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

| Compound | Microbial Strain | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Case Study:

In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, indicating significant anticancer activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular apoptosis.

- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G1/S checkpoint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.